1-(7-Propyl-9,10-dihydrophenanthren-2-YL)nonan-1-one
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Overview
Description
1-(7-Propyl-9,10-dihydrophenanthren-2-YL)nonan-1-one is a chemical compound that belongs to the class of 9,10-dihydrophenanthrene derivatives.
Preparation Methods
The synthesis of 1-(7-Propyl-9,10-dihydrophenanthren-2-YL)nonan-1-one typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis are carefully selected to ensure high yield and purity of the final product. Common synthetic routes include Friedel-Crafts acylation, Grignard reactions, and catalytic hydrogenation. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-(7-Propyl-9,10-dihydrophenanthren-2-YL)nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules with desired properties.
Biology: It exhibits biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(7-Propyl-9,10-dihydrophenanthren-2-YL)nonan-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of the 3CLpro enzyme, which is crucial for the replication of the SARS-CoV-2 virus. The compound binds to the active site of the enzyme, preventing it from processing viral polyproteins and thereby inhibiting viral replication .
Comparison with Similar Compounds
1-(7-Propyl-9,10-dihydrophenanthren-2-YL)nonan-1-one can be compared with other 9,10-dihydrophenanthrene derivatives, such as:
9,10-Dihydrophenanthrene: The parent compound, which lacks the propyl and nonanone substituents.
1-(7-Methyl-9,10-dihydrophenanthren-2-YL)nonan-1-one: A similar compound with a methyl group instead of a propyl group.
1-(7-Propyl-9,10-dihydrophenanthren-2-YL)octan-1-one: A derivative with a shorter alkyl chain. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
61314-04-3 |
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Molecular Formula |
C26H34O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-(7-propyl-9,10-dihydrophenanthren-2-yl)nonan-1-one |
InChI |
InChI=1S/C26H34O/c1-3-5-6-7-8-9-11-26(27)23-15-17-25-22(19-23)14-13-21-18-20(10-4-2)12-16-24(21)25/h12,15-19H,3-11,13-14H2,1-2H3 |
InChI Key |
YHOYTNYRGAVVAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(CC2)C=C(C=C3)CCC |
Origin of Product |
United States |
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